N-(噻唑-2-基)-4-甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

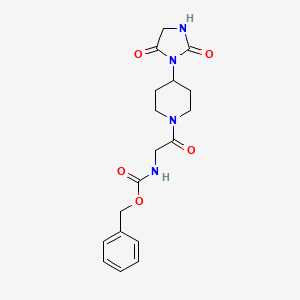

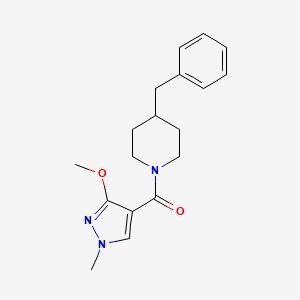

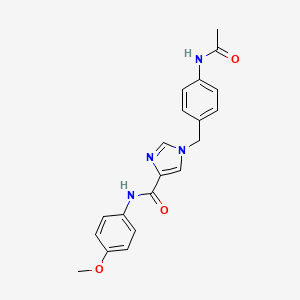

“N-(thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of compounds containing a thiazole ring has been reported in various studies. For instance, Farag et al. synthesized new heterocyclic compounds with the starting compound 4-amino-N-(thiazol-2-yl)benzene sulfonamide .Molecular Structure Analysis

The molecular structure of “N-(thiazol-2-yl)-4-tosylbutanamide” can be analyzed using various techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis

Compounds containing a thiazole ring can undergo various chemical reactions. For example, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(thiazol-2-yl)-4-tosylbutanamide” can be analyzed using various techniques. For instance, the thermal behavior of similar compounds has been investigated using thermogravimetric and differential thermal analysis techniques .科学研究应用

缓蚀

噻唑衍生物作为不同金属的缓蚀剂的作用已被广泛研究。例如,2-氨基-4-甲基噻唑 (2A4MT) 对盐酸溶液中的低碳钢表现出高的缓蚀效率,这归因于其在金属表面上的强吸附,形成保护性阻挡膜 (Yüce 等人,2014)。类似地,苯并噻唑衍生物对盐酸溶液中的钢腐蚀表现出显着的抑制效率,突出了噻唑化合物在防腐保护中的潜力 (胡等人,2016)。

抗菌涂层

噻唑衍生物已用于抗菌涂层的开发。对香豆素-噻唑衍生物 2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色烯-3-酮的研究表明,当其掺入聚氨酯清漆中时,它具有赋予抗菌特性的潜力,并对各种微生物表现出有效的抗菌活性 (El-Wahab 等人,2014)。

抗病毒活性

与噻唑化合物相关的噻二唑磺酰胺类已显示出有希望的抗病毒活性。一项研究合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,并测试了它们的抗烟草花叶病毒活性,确定了具有显着抗病毒作用的化合物 (陈等人,2010)。

超氧化物歧化酶 (SOD) 类似物

对具有 N-取代磺酰胺配体的双核铜(II)配合物(包括噻唑衍生物)的研究探索了它们作为超氧化物歧化酶 (SOD) 类似物的作用。这些配合物表现出高 SOD 活性,表明它们在与氧化应激相关的疾病中具有潜在的治疗应用 (Cejudo-Marín 等人,2004)。

药物的机械合成

机械化学在磺酰-(硫代)脲合成中的首次应用,包括已知的抗糖尿病药物如甲苯磺丁脲和格列本脲,展示了噻唑衍生物在高效且环保的药物化合物生产中的效用 (谭等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .

Result of Action

The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .

Action Environment

The action of N-(thiazol-2-yl)-4-tosylbutanamide can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .

属性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUDMXVLOLRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

acetic acid](/img/structure/B2453261.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2453269.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)